Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

Description

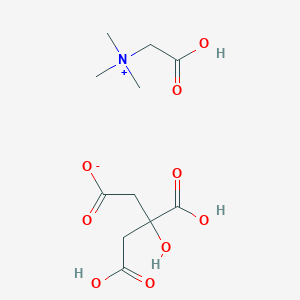

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a quaternary ammonium salt comprising a substituted methanaminium cation paired with a 2-hydroxy-1,2,3-propanetricarboxylate (citrate-derived) anion. The cation features a carboxy group attached to a trimethylammonium core, distinguishing it from simpler quaternary ammonium salts like tetramethylammonium hydroxide (TMAH) . The anion, a hydroxy-substituted tricarboxylate, contributes to enhanced water solubility and pH-dependent reactivity due to its multiple ionizable groups .

Properties

CAS No. |

17671-50-0 |

|---|---|

Molecular Formula |

C11H19NO9 |

Molecular Weight |

309.27 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |

InChI Key |

YKXUOESQDCXGIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), commonly referred to as Betaine Citrate , is a quaternary ammonium compound that plays a significant role in various biological processes. This compound is known for its methyl donor properties and its involvement in osmoregulation, liver function, and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 309.27 g/mol

- CAS Registry Number : 17671-50-0

Betaine functions primarily as a methyl donor , facilitating several biochemical reactions. It donates methyl groups to homocysteine to form methionine, which is crucial for protein synthesis and cellular function. This process is vital in preventing homocystinuria and supporting liver health by enhancing detoxification pathways.

1. Osmoregulation

Betaine is known for its role in osmoregulation, particularly in protecting cells from osmotic stress. It stabilizes proteins and cellular structures under hyperosmotic conditions by acting as an osmolyte. This property is particularly beneficial in renal physiology and during dehydration.

2. Liver Function

Betaine has been shown to improve liver function by reducing liver fat accumulation and enhancing lipid metabolism. Research indicates that it can mitigate non-alcoholic fatty liver disease (NAFLD) by promoting the oxidation of fatty acids and reducing inflammation in hepatic tissues.

3. Cardiovascular Health

The compound has implications for cardiovascular health due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, betaine's methylation activity helps in maintaining heart health.

Research Findings

Several studies have investigated the biological effects of betaine citrate:

- Study on Liver Health : A clinical trial demonstrated that betaine supplementation significantly reduced liver fat content in patients with NAFLD, suggesting its protective role against liver diseases .

- Osmotic Stress Response : In vitro studies showed that cells treated with betaine exhibited enhanced survival rates under hyperosmotic conditions, indicating its protective effects against osmotic stress .

- Cardiovascular Studies : Betaine's ability to lower homocysteine levels was confirmed in various studies, linking it to improved cardiovascular outcomes .

Case Studies

| Study | Participants | Findings |

|---|---|---|

| Clinical Trial on NAFLD | 100 patients | Significant reduction in liver fat after 12 weeks of betaine supplementation |

| Osmotic Stress Study | Cell cultures | Enhanced cell viability under hyperosmotic conditions with betaine treatment |

| Cardiovascular Risk Assessment | 200 adults | Lowered homocysteine levels correlated with betaine intake |

Scientific Research Applications

Structural Information

- Chemical Formula : C5H13NO3

- Molecular Weight : 117.1463 g/mol

- CAS Number : 107-43-7

The compound is characterized by its trimethylammonium group and carboxylate functionalities, which contribute to its solubility and interaction with biological systems.

Biochemical Research

Methanaminium derivatives are often utilized in biochemical assays due to their ability to interact with biological macromolecules. They serve as:

- Buffers : The compound can stabilize pH in biochemical reactions, making it essential for enzyme activity studies.

- Ligands : Its structure allows it to bind with various proteins and nucleic acids, facilitating the study of molecular interactions.

Case Study: Enzyme Activity Stabilization

A study demonstrated the use of methanaminium compounds in stabilizing enzyme activity in vitro. The presence of the compound improved the reaction rates of specific enzymes by maintaining optimal pH levels over extended periods.

Pharmaceutical Applications

In the pharmaceutical industry, methanaminium compounds are explored for their potential as drug delivery agents and therapeutic agents.

- Drug Formulation : The compound's solubility characteristics enhance the bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Some studies indicate that methanaminium derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research conducted on trimethylammonium compounds revealed significant antibacterial activity against various strains of bacteria. The study highlighted the potential for these compounds in treating infections caused by resistant bacterial strains.

Material Science

Methanaminium compounds are also being investigated for their applications in material science.

- Polymer Production : They can act as surfactants or stabilizers in polymer synthesis, enhancing the properties of materials such as plastics and coatings.

- Nanotechnology : Their unique chemical structure allows them to be used in the synthesis of nanoparticles, which have applications in electronics and catalysis.

Case Study: Nanoparticle Synthesis

A recent study focused on using methanaminium compounds as templates for synthesizing gold nanoparticles. The resulting nanoparticles exhibited enhanced catalytic properties compared to those synthesized without the compound.

Table 1: Summary of Applications

| Application Area | Specific Use | Observations/Outcomes |

|---|---|---|

| Biochemical Research | Buffers and ligands | Improved enzyme stability |

| Pharmaceuticals | Drug formulation and antimicrobial | Enhanced bioavailability; significant antibacterial activity |

| Material Science | Polymer production and nanotechnology | Improved material properties; enhanced catalytic activity |

Table 2: Case Study Highlights

Comparison with Similar Compounds

(a) 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) (CAS 625-19-4)

- Structure : Features a trimethylammonium cation with an acetyloxy substituent and iodide counterion.

- Key Differences: The iodide anion confers higher solubility in polar aprotic solvents compared to the tricarboxylate anion, which enhances hydrophilicity .

- Applications : Likely used in organic synthesis or as an ionic liquid precursor, similar to other quaternary ammonium iodides .

(b) 1-(3,4-Dimethoxyphenyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

- Structure : A bulky methanaminium derivative paired with the same citrate-derived anion.

- Key Differences: The extended aromatic and heterocyclic substituents in the cation increase molecular weight (599.637 g/mol vs. ~300–400 g/mol for simpler salts) and reduce solubility in aqueous media . Potential pharmacological applications due to structural resemblance to drug-delivery vehicles (e.g., chitosan derivatives) .

(c) Methanaminium, N,N,N-trimethyl-, hydroxide (1:1) (Tetramethylammonium hydroxide, TMAH)

- Structure : A simple quaternary ammonium salt with a hydroxide counterion.

- Key Differences :

Counterion Effects

Functional Group Impact

- Hydroxy-Tricarboxylate Anion: Enhances metal-chelation capacity compared to monovalent anions (e.g., iodide), making it suitable for stabilizing metal complexes in catalytic systems .

Q & A

Q. What are the optimal synthetic routes for preparing the 1:1 salt of methanaminium and 2-hydroxy-1,2,3-propanetricarboxylate?

- Methodological Answer : The synthesis typically involves neutralizing the cationic and anionic components in aqueous media. Key steps include:

- Cation Synthesis : React 3-carboxypropan-1-amine with methylating agents (e.g., methyl iodide) under controlled pH (8–10) to form the quaternary ammonium center .

- Anion Preparation : Partially deprotonate 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid derivative) using stoichiometric NaOH to target the desired carboxylate charge state.

- Salt Formation : Combine equimolar solutions of the cation and anion at 4°C to precipitate the salt. Monitor reaction purity via conductivity and ion chromatography .

Table 1 : Comparative reaction conditions for cation synthesis

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | MeOH | 50 | 78 |

| Dimethyl sulfate | H₂O | 25 | 65 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray Crystallography : Determine the 3D arrangement of the ionic pair. The hydroxyl group on the anion may participate in hydrogen bonding with the carboxylate or ammonium groups .

- FT-IR Spectroscopy : Identify key functional groups (e.g., asymmetric COO⁻ stretches at 1580–1650 cm⁻¹, N⁺–CH₃ vibrations at 950–980 cm⁻¹) .

- NMR : For the cation, expect a singlet at ~3.2 ppm (N⁺(CH₃)₃) and a triplet for the carboxy-CH₂ at ~2.5 ppm (¹H NMR in D₂O) .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Stability discrepancies often arise from pH-dependent hydrolysis of the anion or cation. To address this:

- pH Stability Profiling : Use dynamic light scattering (DLS) to monitor aggregation over 24 hours at pH 3–10.

- Kinetic Studies : Perform UV-Vis spectroscopy at λ = 260 nm (carboxylate absorbance) to track degradation rates.

- Reference Data : and highlight hazards like hydrolysis at extremes (pH < 2 or >12), suggesting buffered conditions (pH 5–7) for long-term storage .

Q. What computational strategies predict the compound’s interaction with biological membranes?

- Methodological Answer : Employ molecular dynamics (MD) simulations:

- Force Field Selection : Use CHARMM36 or GAFF2 parameters for the ammonium and carboxylate groups.

- Membrane Model : Embed the compound in a DPPC lipid bilayer to assess penetration depth and hydrogen bonding with phosphate headgroups.

- Key Metrics : Calculate free energy profiles (PMF) for translocation. Preliminary data suggest the cation’s trimethyl group enhances hydrophobic interactions, while the anion’s hydroxyl group stabilizes interfacial binding .

Q. How does the compound’s coordination behavior with transition metals compare to analogous tricarboxylates?

- Methodological Answer : Compare with manganese(3+) 2-hydroxypropane-1,2,3-tricarboxylate ():

- Titration Experiments : Use UV-Vis and potentiometry to determine stability constants (log K) for complexes with Fe³⁺, Al³⁺, or Cu²⁺.

- Structural Analysis : EXAFS or EPR can reveal differences in metal-ligand bond lengths. The hydroxyl group in the anion may enable bidentate binding, unlike non-hydroxylated analogs.

Data Contradiction Analysis

Q. Discrepancies in reported aquatic toxicity: How to design experiments for clarification?

- Methodological Answer : Conflicting data (e.g., vs. 8) may stem from impurity profiles or test organisms. Mitigate via:

- Standardized Bioassays : Follow OECD 201 (algae) and 202 (daphnia) guidelines using HPLC-purified compound.

- Control for Degradants : Include LC-MS analysis to quantify hydrolysis byproducts (e.g., free citric acid or trimethylamine).

- EC50 Comparison : Tabulate results against structurally similar quaternary ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.